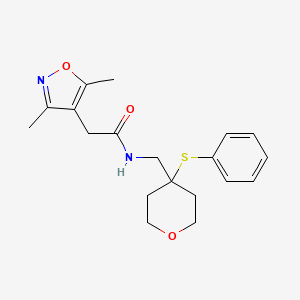

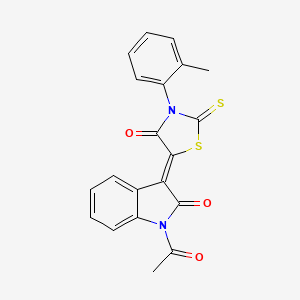

![molecular formula C10H14ClF2NO B2585974 (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2411177-24-5](/img/structure/B2585974.png)

(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride” is a complex organic compound. It contains an amine group (-NH2), a phenyl group (a benzene ring), and a difluoroethoxy group (an ether with two fluorine atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired configuration and the available starting materials. Typically, ethers can be synthesized through a nucleophilic substitution or addition reaction, while amines can be synthesized through a reduction of nitro compounds, nitriles, or amides .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group suggests aromaticity, which could influence the compound’s reactivity and stability. The difluoroethoxy group could introduce steric hindrance and electronic effects, potentially affecting the compound’s reactivity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group is a common nucleophile and can participate in a variety of reactions, such as acid-base reactions or nucleophilic substitutions . The ether group is generally stable but can be cleaved under acidic conditions. The phenyl group can undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amine and ether groups) could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the strength of the intermolecular forces, which are influenced by factors like molecular size, shape, and polarity .

Applications De Recherche Scientifique

1. Calcium Entry Inhibition

(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride exhibits potential as a store-operated calcium entry (SOCE) inhibitor. A study demonstrated its effects on endoplasmic reticulum Ca2+ release and SOCE in the PLP-B lymphocyte cell line, highlighting its potential application in cellular calcium regulation (Dago et al., 2018).

2. Antiestrogen Binding Site Interaction

Research indicates that compounds structurally similar to this compound can interact with the antiestrogen binding site, suggesting potential applications in cancer research. The structural similarity to antihistamines and the observed binding to H1 receptors in liver microsomes reveal a complex interaction profile relevant for breast cancer cell studies (Brandes et al., 1985).

3. Copper-Dioxygen Reactivity

This compound serves as a ligand in copper(I) complexes, influencing the formation and reactivity of copper-dioxygen adducts. These adducts play a role in biological and industrial processes, and the systematic study of ligand electronics provides insights into the mechanisms of exogenous substrate oxidation (Zhang et al., 2003).

4. Synthesis of NK1 Receptor Antagonist

The compound's role in the synthesis of Aprepitant, an NK1 receptor antagonist, is notable. It's involved in a stereoselective synthesis process, leading to the creation of pharmaceutical agents used in clinical settings (Brands et al., 2003).

5. Antimicrobial and Antifungal Activity

A series of analogs derived from (1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine demonstrate notable antimicrobial and antifungal activities. These compounds, tested against various bacterial and fungal strains, show promise for medicinal applications (Pejchal et al., 2015).

6. Key Intermediate in Silodosin Synthesis

The compound acts as a key intermediate in the synthesis of Silodosin, a treatment for benign prostatic hyperplasia. This highlights its importance in the pharmaceutical industry for the development of therapeutics (Luo et al., 2008).

7. Polymerization Applications

Its derivatives are used in the polymerization processes, specifically in the creation of densely grafted copolymers, which have numerous industrial applications (Miura et al., 2004).

8. Crystal Structure Analysis

The compound's derivatives have been used in crystallography studies, providing insights into molecular interactions and structural characteristics. Such studies are fundamental for understanding molecular properties and interactions (Bikas et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing amine groups can be irritants and may be harmful if ingested, inhaled, or come into contact with the skin. The presence of fluorine atoms could also introduce additional hazards, as fluorine-containing compounds can sometimes be toxic or reactive .

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound shows promising biological activity, future research could focus on optimizing its structure for better potency, selectivity, or pharmacokinetic properties. Alternatively, if the compound has interesting material properties, future research could explore its potential uses in areas like polymer science or nanotechnology .

Propriétés

IUPAC Name |

(1R)-1-[4-(2,2-difluoroethoxy)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO.ClH/c1-7(13)8-2-4-9(5-3-8)14-6-10(11)12;/h2-5,7,10H,6,13H2,1H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFMNROZVAKGHC-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OCC(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OCC(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

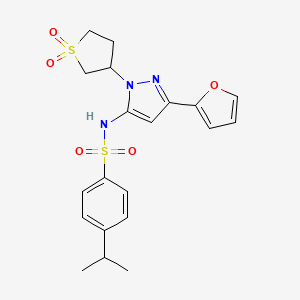

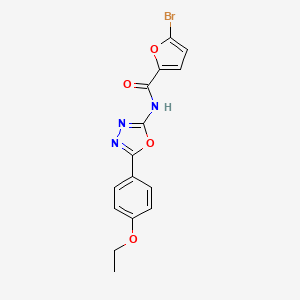

![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)

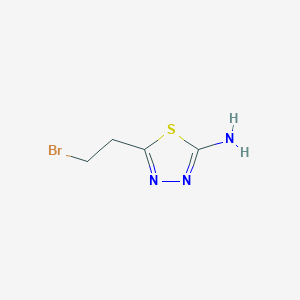

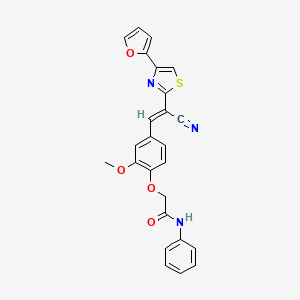

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2585893.png)

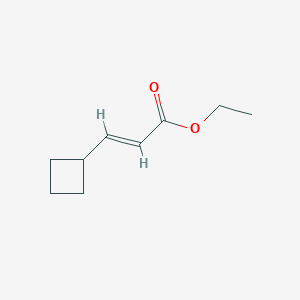

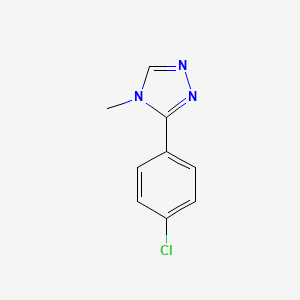

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)

![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)

![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)

![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2585913.png)